molecular formula C11H12N2O2 B092689 3-Hydroxymethylantipyrine CAS No. 18125-49-0

3-Hydroxymethylantipyrine

Cat. No. B092689
CAS RN: 18125-49-0
M. Wt: 204.22 g/mol
InChI Key: JBJKAGOWIZGVTR-UHFFFAOYSA-N
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Description

3-Hydroxymethylantipyrine is a pyrazolone that is antipyrine in which one of the hydrogens of the 5-methyl group is substituted by a hydroxymethyl group . It is a metabolite of the analgesic drug, antipyrene . It has a role as a drug metabolite and a human urinary metabolite . It is functionally related to an antipyrine .


Synthesis Analysis

A partly new synthesis of 3-hydroxymethylantipyrine, an important metabolite of antipyrine in man and therefore frequently used as a reference substance, is described . The use of tri-n-butyltin hydride to reduce the vinyl bromide system in 3-hydroxymethyl-4-bromoantipyrine is the main improvement .


Molecular Structure Analysis

The molecular formula of 3-Hydroxymethylantipyrine is C11H12N2O2 . The IUPAC name is 5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one . The InChI is InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=O)N1C2=CC=CC=C2)CO .


Chemical Reactions Analysis

Formation of 3-hydroxymethylantipyrine is mediated by CYP1A2 and CYP2C9 . Because several cytochrome P450 enzymes are involved in the formation of each metabolite, antipyrine is not well suited as a probe for distinct human cytochrome P450 enzymes .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxymethylantipyrine is 204.22 g/mol . The XLogP3 is -0.9 . It has 1 hydrogen bond donor count .

Scientific Research Applications

  • Improved Synthesis Methodology : An improved synthesis method for 3-Hydroxymethylantipyrine has been developed using antipyrine as the starting material, resulting in almost quantitative yields of the compound (Buijs et al., 1986).

  • Role in Drug Metabolism : 3-Hydroxymethylantipyrine, as a metabolite of antipyrine, is instrumental in evaluating human oxidative drug metabolism, involving cytochrome P450 enzymes (Engel et al., 1996).

  • Metabolic Pathway Studies : It has been used in studies examining the induction or inhibition of metabolic pathways in cultured rat hepatocytes (Palette et al., 1993).

  • Identification of Hepatic Monooxygenases : Research has been conducted to understand the role of hepatic monooxygenases in the metabolism of antipyrine, with 3-Hydroxymethylantipyrine being a key metabolite in this process (Inaba et al., 1980).

  • Identification of Novel Metabolites : 3-Hydroxymethylantipyrine has been identified as a new metabolite of antipyrine in various animal species and humans, contributing to the understanding of drug metabolism (Hidetoshi et al., 1968).

  • Urinary Assay Development : It has been a focus in the development of assays for the determination of antipyrine metabolites in urine, which is crucial for pharmacokinetic studies (Brendel et al., 1989).

  • Investigation of Cytochromes P450 Involvement : Research has been conducted to identify specific cytochromes P450 involved in the oxidation of antipyrine to its metabolites, including 3-Hydroxymethylantipyrine (Sharer & Wrighton, 1996).

properties

IUPAC Name

5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-10(8-14)7-11(15)13(12)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJKAGOWIZGVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171087
Record name 3-Hydroxymethylantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethylantipyrine

CAS RN

18125-49-0
Record name 1,2-Dihydro-5-(hydroxymethyl)-1-methyl-2-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18125-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymethylantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxymethylantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYLANTIPYRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F5YS569EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxymethylantipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013840
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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